molecular formula C18H11BrN2O3 B2549326 N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide CAS No. 328909-51-9

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide

Cat. No.: B2549326
CAS No.: 328909-51-9
M. Wt: 383.201
InChI Key: FYHVORKFJRBMOR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide is a synthetic organic compound designed for advanced scientific research, particularly in medicinal chemistry and drug discovery. This molecule features a benzoxazole scaffold linked to a 5-bromofuran moiety via a carboxamide bridge. The benzoxazole ring system is a privileged structure in medicinal chemistry, known to be present in a variety of compounds with significant biological activities . Synthetic benzoxazole derivatives have been extensively studied for their broad-spectrum potential, including as antimicrobial, anticancer, and antifungal agents . The specific substitution pattern on this core structure is critical for its bioactivity and interaction with biological targets . Furthermore, the structural architecture of this compound, characterized by planar bicyclic aromatic rings connected by an amide bond, is similar to other small molecules known to modulate protein aggregation pathways. Recent scientific literature on analogous compounds, such as N-phenylbenzofuran-2-carboxamides, has demonstrated their utility as modulators of Aβ42 aggregation, a key process in Alzheimer's disease research . These related compounds can act as either inhibitors or promoters of fibrillogenesis, making them valuable pharmacological tools for studying neurodegenerative disease mechanisms . Researchers can use this compound to explore similar mechanisms or to investigate its potential effects on other biologically relevant protein targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O3/c19-16-9-8-15(23-16)17(22)20-12-5-3-4-11(10-12)18-21-13-6-1-2-7-14(13)24-18/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHVORKFJRBMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Reference
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (Compound A) Benzoxazole 5-Bromo, phenyl-3-substitution ~380 mGlu5 NAM (predicted)
N-[3-(1H-Benzo[d]imidazol-2-yl)-4-chlorophenyl]-5-bromofuran-2-carboxamide (Compound 28) Benzimidazole 4-Chloro, phenyl-3-substitution ~395 mGlu5 NAM
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide Benzoxazole 2-Nitrophenyl, 4-chloro ~420 Unknown
N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide Benzimidazole Phenyl-4-substitution 382.21 Unreported
6-(5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide Benzofuran Cyclopropyl, fluorine, pyrazole ~578 Antiviral (HBV potential)

Key Research Findings

  • Scaffold Optimization: Minor changes, such as benzoxazole-to-benzimidazole substitution or halogen variation, can modulate activity (e.g., NAM vs. PAM) .
  • Substituent Effects : Bromine enhances lipophilicity and binding, while fluorine improves metabolic stability .
  • Therapeutic Potential: Benzoxazole derivatives (e.g., Compound A) are explored for antiviral applications, particularly hepatitis B .

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide is a synthetic compound belonging to the class of benzoxazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

Overview of Biological Activity

Benzoxazole derivatives have been extensively studied for their potential therapeutic applications due to their ability to interact with various biological targets. This compound has shown promise in several areas:

  • Antimicrobial Activity : Exhibits selective antibacterial properties against Gram-positive bacteria.
  • Antifungal Activity : Demonstrates efficacy against certain fungal pathogens.
  • Anticancer Properties : Displays cytotoxic effects on various cancer cell lines.

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound possess notable antimicrobial properties. A study examining 3-(2-benzoxazol-5-yl)alanine derivatives found that some exhibited selective antibacterial activity against Bacillus subtilis and antifungal effects against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound 1 (related benzoxazole)32Bacillus subtilis
Compound 2 (related benzoxazole)64Candida albicans
Compound 3 (related benzoxazole)16Escherichia coli

The minimal inhibitory concentrations (MICs) suggest that while some compounds are effective, the activity can vary significantly based on structural modifications .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. It has been reported to induce cytotoxicity in multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism appears to involve the inhibition of key enzymes responsible for cell proliferation .

Case Study: Cytotoxic Effects

In vitro studies have demonstrated that this compound can effectively reduce cell viability in cancerous cells while exhibiting lower toxicity towards normal cells. This selective toxicity is crucial for developing new anticancer therapies.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways related to cell growth and survival.
  • Receptor Modulation : It can interact with cellular receptors, altering downstream signaling cascades that promote cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of benzoxazole derivatives. Variations in substituents on the benzoxazole core significantly influence the compound's efficacy:

  • Electron-donating groups enhance activity against specific bacterial strains.
  • Electron-withdrawing groups may reduce overall antimicrobial efficacy but can improve anticancer properties by modifying the interaction with target enzymes .

Q & A

Q. What are the optimal synthetic routes for N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a bromofuran-2-carboxylic acid derivative with a benzoxazole-containing amine. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to generate the acyl chloride intermediate .
  • Amide bond formation : React the acyl chloride with 3-(1,3-benzoxazol-2-yl)aniline under basic conditions (e.g., DMAP in DMF) at 60°C for 36–48 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Yield optimization requires precise temperature control and stoichiometric ratios .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • Spectroscopic techniques :
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., bromine’s deshielding effect on the furan ring, benzoxazole aromatic protons) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₈H₁₂BrN₂O₃) .
  • X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement of single-crystal data. Twinned data may require SHELXPRO for macromolecular interfaces .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory biological activity data (e.g., antimicrobial vs. anticancer results)?

  • Methodological Answer :
  • Dose-response profiling : Conduct assays (MTT, colony formation) across multiple cell lines (e.g., HEK293, MCF-7) to identify selective cytotoxicity thresholds .
  • Target engagement studies : Use molecular docking (AutoDock Vina) to predict binding to kinase domains (e.g., BRAF) or DNA gyrase. Validate via SPR or ITC for affinity measurements .
  • Metabolic stability assays : Compare hepatic microsomal degradation rates (human vs. murine) to explain interspecies variability .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Methodological Answer :
  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) with anti-solvents (water, ether) using vapor diffusion methods.
  • Crystallization additives : Add 5% PEG 4000 to reduce aggregation.
  • Data refinement : For twinned or low-resolution data, apply SHELXL’s TWIN/BASF commands or SIR97’s direct methods for phase extension .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of benzoxazole-furan hybrids?

  • Methodological Answer :
  • QSAR modeling : Use CoMFA/CoMSIA (Sybyl-X) to correlate substituent electronegativity (e.g., Br vs. NO₂) with bioactivity .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the benzoxazole N-atom) using Schrödinger’s Phase .
  • ADMET prediction : SwissADME or pkCSM to optimize logP (<5) and reduce hERG inhibition risks .

Key Considerations for Experimental Design

  • Contradiction resolution : If biological assays conflict, validate via orthogonal methods (e.g., Western blot for protein target modulation alongside cell viability assays) .
  • Stereochemical integrity : Ensure amide bond configuration (trans) via NOESY NMR or circular dichroism if chirality is introduced .

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